molecular formula C11H15N3O2S B1683814 Verdiperstat CAS No. 890655-80-8

Verdiperstat

Cat. No.: B1683814
CAS No.: 890655-80-8
M. Wt: 253.32 g/mol
InChI Key: FVJCUZCRPIMVLB-UHFFFAOYSA-N
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Description

Verdiperstat, also known as AZD3241 and BHV-3241, is a potent, selective, and irreversible inhibitor of myeloperoxidase (MPO). This enzyme is involved in the generation of reactive oxygen species by activated microglia and other immune cells. This compound has been studied for its potential therapeutic effects in neurodegenerative diseases, particularly multiple system atrophy (MSA) and amyotrophic lateral sclerosis (ALS) .

Mechanism of Action

Verdiperstat, also known as AZD3241 or BHV-3241, is a small molecule drug that has been used in trials studying the treatment of Multiple System Atrophy (MSA) .

Target of Action

This compound is an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . These cells play a crucial role in the body’s immune response, and their activation can lead to pathological oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .

Mode of Action

The hypothesized mechanism of action of this compound involves the reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . By inhibiting MPO, this compound may help to reduce the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .

Biochemical Pathways

The inhibition of MPO by this compound can affect the biochemical pathways involved in oxidative stress and neuroinflammation . This can lead to a reduction in cell death caused by pathological microglia activation . In a mouse model of MSA, treatment with this compound reduced microglial activation, α-synuclein aggregation, and neurodegeneration .

Pharmacokinetics

This compound is taken orally and has been shown to enter the brain . The drug is generally well-tolerated . .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of microglial activation, α-synuclein aggregation, and neurodegeneration . In clinical trials, this compound was reported to dose-proportionally reduce MPO activity in plasma .

Preparation Methods

The synthesis of Verdiperstat involves several steps:

Chemical Reactions Analysis

Verdiperstat undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium sulfoxinates for oxidation and phenylboronic acid for the final synthesis step. The major products formed are intermediates leading to the final compound, this compound.

Comparison with Similar Compounds

Verdiperstat belongs to the class of pyrrolopyrimidines, which are compounds containing a pyrrole ring fused to a pyrimidine. Similar compounds include:

This compound is unique in its potent and selective inhibition of MPO, making it a promising candidate for treating diseases associated with oxidative stress and inflammation .

Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCUZCRPIMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890655-80-8
Record name Verdiperstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verdiperstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 890655-80-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERDIPERSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound (0.17 g, 23%) was prepared in accordance with the general method B using 3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester (0.7 g, 2.91 mmol) and ethoxycarbonyl isothiocyanate (0.40 mL, 3.50 mmol).
Name
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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